(2S)-2,3-diaminopropan-1-ol dihydrochloride
Overview
Description
(2S)-2,3-Diaminopropan-1-ol dihydrochloride, also known as (2S)-2,3-diaminopropanol dihydrochloride, is an organic compound used in scientific research and laboratory experiments. It is a white, crystalline solid with a molecular formula of C3H10Cl2N2O and a molecular weight of 184.06 g/mol. It is a chiral molecule, meaning that it has two possible configurations, and is commonly used as a chiral resolving agent in organic synthesis.
Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been involved in the synthesis of N,N'-diacyl-1,3-diaminopropan-2-ols, serving as amide isosteres of natural lipids. These compounds were obtained through the treatment of 1,3-diaminopropan-2-ol with acid chlorides, highlighting its versatility as a synthetic intermediate (Mergen et al., 1991).
- Research on the crystal structure and magnetic properties of a binuclear copper(II) complex based on 1,3-diaminopropan-2-ol N,N′-bis(3-formyl-5-tert-butylsalicylidene) demonstrated a significant structural change, affecting antiferromagnetic exchange interaction. This study underscores the compound's potential in developing materials with unique magnetic properties (Tupolova et al., 2011).
Biological Applications and Potential Therapeutics
- A study on 1,3-diaminopropan-2-ols derivatives revealed their ex vivo relaxant activity on isolated rat tracheal rings, suggesting potential therapeutic applications in respiratory conditions such as asthma. The research highlighted a specific derivative that was more potent than theophylline, a known bronchodilator (López et al., 2017).
- Another study focused on the synthesis of N,N'-dibenzoyl-1,3-diaminopropan-2-ol, exploring its biodistribution in mice and anticonvulsant activity. This highlights the potential of derivatives of 1,3-diaminopropan-2-ol in the development of lipid drug carriers and their pharmacological evaluation (Lambert & Gallez, 1996).
Analytical and Environmental Applications
- The compound has also been used in the synthesis of fluorescent probes for the detection of copper (II) ions in aqueous solutions, indicating its utility in environmental monitoring and biological imaging. This application underscores the compound's role in developing tools for chemical analysis and environmental science (Udhayakumari et al., 2014).
properties
IUPAC Name |
(2S)-2,3-diaminopropan-1-ol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2O.2ClH/c4-1-3(5)2-6;;/h3,6H,1-2,4-5H2;2*1H/t3-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBUWJHUBADHSZ-QTNFYWBSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)N)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](CO)N)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H12Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2,3-diaminopropan-1-ol dihydrochloride | |
CAS RN |
87584-94-9 | |
Record name | (2S)-2,3-diaminopropan-1-ol dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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